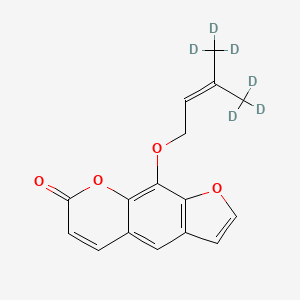

Imperatorin-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C16H14O4 |

|---|---|

Molecular Weight |

276.32 g/mol |

IUPAC Name |

9-[4,4,4-trideuterio-3-(trideuteriomethyl)but-2-enoxy]furo[3,2-g]chromen-7-one |

InChI |

InChI=1S/C16H14O4/c1-10(2)5-7-19-16-14-12(6-8-18-14)9-11-3-4-13(17)20-15(11)16/h3-6,8-9H,7H2,1-2H3/i1D3,2D3 |

InChI Key |

OLOOJGVNMBJLLR-WFGJKAKNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(=CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)C([2H])([2H])[2H] |

Canonical SMILES |

CC(=CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Imperatorin-d6

Introduction: Imperatorin-d6 is the deuterated form of Imperatorin, a naturally occurring furanocoumarin found in several plant species, including those of the Apiaceae and Rutaceae families.[1][2] Deuteration, the substitution of hydrogen with its isotope deuterium, is a common strategy in drug development to modify pharmacokinetic properties without altering the fundamental mechanism of action. Therefore, the biological activities of this compound are considered identical to those of Imperatorin. Imperatorin exhibits a wide range of pharmacological effects, including anti-inflammatory, anticancer, neuroprotective, and antiviral activities.[1][3] This guide provides a detailed overview of its molecular mechanisms, supported by quantitative data, experimental protocols, and signaling pathway diagrams.

Core Mechanisms of Action

Imperatorin's multifaceted therapeutic potential stems from its ability to modulate multiple key signaling pathways involved in cellular regulation, inflammation, and apoptosis.

1. Anti-inflammatory Activity:

Imperatorin exerts potent anti-inflammatory effects primarily through the suppression of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[4][5][6][7]

-

MAPK Pathway: Imperatorin has been shown to inhibit the phosphorylation of key MAPK members, including p38 and extracellular signal-regulated kinase (ERK).[6][7] This inhibition leads to a downstream reduction in the inflammatory response.

-

NF-κB Pathway: The compound blocks the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα.[6][8] This sequesters the p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[6][8] Consequently, the production of inflammatory mediators such as interleukin-1β (IL-1β), interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) is significantly reduced.[4][8]

2. Anticancer Activity:

The anticancer effects of Imperatorin are attributed to its ability to induce apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines.[1][9]

-

Apoptosis Induction: Imperatorin triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways. It upregulates the expression of the tumor suppressor protein p53 and activates the caspase cascade, including caspase-3, -8, and -9.[1][9] The activation of caspase-9 suggests the involvement of the mitochondrial pathway.[1]

-

Cell Cycle Arrest: Studies have demonstrated that Imperatorin can induce cell cycle arrest at the G1 phase, thereby inhibiting the proliferation of cancer cells.[9]

3. Modulation of Other Signaling Pathways:

Imperatorin's biological activities are also mediated through its influence on other crucial signaling cascades:

-

PKA/CREB Pathway: In the context of melanogenesis, Imperatorin has been found to increase melanin synthesis by upregulating the cyclic adenosine monophosphate (cAMP)-dependent protein kinase (PKA)/cAMP-responsive element-binding protein (CREB) signaling pathway.[10]

-

PI3K/Akt and GSK3β/β-catenin Pathways: It also exerts its effects on melanogenesis by upregulating the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) and Glycogen Synthase Kinase-3β (GSK-3β)/β-catenin signaling pathways.[10]

-

Drug Efflux Pump Inhibition: Imperatorin can act as an inhibitor of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that contributes to multidrug resistance in cancer cells by pumping chemotherapeutic agents out of the cell.[11][12] By inhibiting P-gp, Imperatorin can enhance the efficacy of other anticancer drugs.[13]

4. Enzyme Inhibition:

Imperatorin has been identified as a mechanism-based inactivator of cytochrome P450 2B6 (CYP2B6), an enzyme involved in the metabolism of various drugs and xenobiotics.[14] This irreversible inhibition suggests that Imperatorin could potentially lead to drug-drug interactions.

Quantitative Data

The biological activity of Imperatorin has been quantified in various studies, with IC50 values providing a measure of its potency.

| Target/Cell Line | Effect | IC50 Value | Reference |

| HT-29 Colon Cancer Cells | Inhibition of cell growth | 78 µM | [9] |

| 5-Lipoxygenase (5-LOX) | Inhibition of release | < 15 µmol | [1] |

| Nitric Oxide (NO) Synthesis | Inhibition | 9.2 µmol | [1] |

| Vasodilation | Relaxation effect | 12.2 µmol l⁻¹ | [1] |

| ABCG2 ATPase Activity | Half-maximal effective concentration (EC50) | ~170 nM | [13] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to elucidate the mechanism of action of Imperatorin.

1. Cell Culture and Treatment:

-

Cell Lines: Various human cancer cell lines have been utilized, including HT-29 (colon cancer)[9], HepG2 (hepatoma), and others.[1] For inflammation studies, RAW 264.7 macrophage cells are commonly used.[8]

-

Treatment: Cells are cultured in appropriate media and treated with varying concentrations of Imperatorin for specific durations. For inflammation assays, cells are often pre-treated with Imperatorin before stimulation with an inflammatory agent like lipopolysaccharide (LPS).[4]

2. Western Blot Analysis:

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

Protocol:

-

Cells are lysed to extract total protein.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., p-p38, p-ERK, p-IκBα, cleaved caspase-3).

-

After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

3. Quantitative Real-Time PCR (qRT-PCR):

qRT-PCR is employed to measure the mRNA expression levels of target genes.

-

Protocol:

-

Total RNA is extracted from cells using a reagent like TRIzol.

-

RNA is reverse-transcribed into complementary DNA (cDNA).

-

qRT-PCR is performed using specific primers for the genes of interest (e.g., TNF-α, IL-6, IL-1β) and a fluorescent dye like SYBR Green.

-

The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control.

-

4. Enzyme-Linked Immunosorbent Assay (ELISA):

ELISA is used to quantify the concentration of secreted proteins, such as cytokines, in cell culture supernatants or serum.

-

Protocol:

-

A 96-well plate is coated with a capture antibody specific for the cytokine of interest.

-

Samples (cell culture supernatant or serum) are added to the wells.

-

A detection antibody conjugated to an enzyme is added.

-

A substrate is added, which is converted by the enzyme to produce a colored product.

-

The absorbance is measured using a microplate reader, and the cytokine concentration is determined from a standard curve.

-

5. Cell Viability and Apoptosis Assays:

-

MTT Assay: This colorimetric assay is used to assess cell viability.

-

Annexin V/PI Staining: This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while propidium iodide (PI) stains necrotic cells.

Signaling Pathway and Workflow Diagrams

Diagram 1: Imperatorin's Inhibition of the NF-κB Signaling Pathway

Caption: Imperatorin inhibits the NF-κB pathway by blocking IKK-mediated phosphorylation of IκBα.

Diagram 2: Imperatorin's Modulation of the MAPK Signaling Pathway

Caption: Imperatorin suppresses inflammation by inhibiting the phosphorylation of p38 and ERK in the MAPK pathway.

Diagram 3: Experimental Workflow for Investigating Anti-inflammatory Effects

References

- 1. Imperatorin–pharmacological meaning and analytical clues: profound investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imperatorin | C16H14O4 | CID 10212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Imperatorin: A review of its pharmacology, toxicity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Imperatorin inhibits mitogen‐activated protein kinase and nuclear factor kappa‐B signaling pathways and alleviates neuroinflammation in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Imperatorin inhibits mitogen-activated protein kinase and nuclear factor kappa-B signaling pathways and alleviates neuroinflammation in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Imperatorin reduces the inflammatory response of atherosclerosis by regulating MAPKs signaling pathway in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Imperatorin possesses notable anti‑inflammatory activity in vitro and in vivo through inhibition of the NF‑κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Imperatorin exhibits anticancer activities in human colon cancer cells via the caspase cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Elucidation the mechanism of the active ingredient imperatorin promoting drug absorption in cell model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. mdpi.com [mdpi.com]

- 14. Imperatorin is a mechanism-based inactivator of CYP2B6 - PubMed [pubmed.ncbi.nlm.nih.gov]

Imperatorin-d6: A Technical Guide to Stability and Storage

Disclaimer: This document provides a comprehensive overview of the stability and storage conditions for Imperatorin. Currently, there is a lack of publicly available data specifically for Imperatorin-d6. The information presented herein is based on studies conducted on the non-deuterated parent compound, Imperatorin. It is generally understood that deuterium labeling does not significantly alter the chemical stability of a molecule; therefore, these guidelines are considered highly relevant for the handling and storage of this compound.

This guide is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the stability profile, recommended storage conditions, and analytical methodologies pertinent to this compound.

Core Stability and Recommended Storage

Imperatorin is a naturally occurring furanocoumarin. Understanding its stability is crucial for maintaining its integrity during research and formulation development. The stability of this compound is predicted to be comparable to its non-deuterated counterpart.

Storage Conditions

Proper storage is essential to ensure the long-term stability of this compound. The following conditions are recommended based on available data for Imperatorin.

| Parameter | Condition | Expected Stability |

| Long-Term Storage | -20°C | Stable for at least 2 years[1] |

| Short-Term Storage | +4°C | Suitable for brief periods[1] |

| Shipping | Room Temperature | Acceptable for transient periods |

| General Handling | Keep cool and dry | To prevent degradation |

Physical and Chemical Properties

A summary of the key physical and chemical properties of Imperatorin is provided below.

| Property | Description |

| Appearance | White to off-white solid/crystals[1] |

| Solubility | Soluble in DMSO and dimethylformamide; Slightly soluble in methanol and water; Insoluble in ethanol[1] |

| Decomposition | When heated to decomposition, it emits acrid smoke and fumes. Hazardous decomposition products under fire conditions include carbon oxides. |

Forced Degradation Studies: A Proposed Protocol

Forced degradation studies are critical for identifying potential degradation products and establishing the intrinsic stability of a drug substance. While specific forced degradation data for Imperatorin is limited in the public domain, a standard protocol based on ICH guidelines can be proposed. The objective is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Experimental Protocol

The following table outlines a proposed experimental design for a forced degradation study of this compound.

| Stress Condition | Proposed Method |

| Acid Hydrolysis | Dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) and treat with 0.1 M to 1 M HCl. Incubate at 60°C for up to 48 hours, with samples taken at various time points. |

| Base Hydrolysis | Dissolve this compound in a suitable solvent and treat with 0.1 M to 1 M NaOH. Incubate at 60°C for up to 48 hours, with samples taken at various time points. |

| Oxidative Degradation | Treat a solution of this compound with 3-30% hydrogen peroxide (H₂O₂) at room temperature for up to 48 hours. |

| Thermal Degradation | Expose solid this compound to dry heat at 70°C for up to one week. Analyze samples at regular intervals. |

| Photodegradation | Expose a solution of this compound (e.g., in methanol) to UV light (e.g., 254 nm or 365 nm) and white light, as per ICH Q1B guidelines. A control sample should be protected from light. |

All samples, post-stress, should be neutralized (if necessary) and diluted to an appropriate concentration for analysis by a stability-indicating HPLC method.

Experimental Workflow

Caption: Workflow for a forced degradation study of this compound.

Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

HPLC Method Parameters

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with a mixture of Methanol or Acetonitrile and Water. |

| Detection | UV detection at approximately 250-300 nm. |

| Flow Rate | 1.0 mL/min |

Proposed Degradation Pathways

Key Degradation Reactions

-

Hydrolysis of the Prenyl Ether: Acidic or basic conditions may lead to the cleavage of the ether linkage at the C-9 position, releasing the prenyl group and forming xanthotoxol.

-

Oxidation: The furan ring and the double bond of the prenyl side chain are susceptible to oxidation, which can lead to the formation of epoxides and other oxygenated derivatives.

-

Photodegradation: As a furanocoumarin, Imperatorin is expected to be sensitive to UV light. Psoralens are known to undergo photochemical reactions, potentially leading to dimerization or addition reactions.

Proposed Hydrolytic Degradation Pathway

Caption: Proposed hydrolysis pathway of this compound to Xanthotoxol-d6.

Proposed Oxidative Degradation Pathway

Caption: Proposed oxidation pathway of the prenyl side chain of this compound.

Conclusion

This compound is expected to be a stable compound when stored under appropriate conditions, specifically at -20°C for long-term storage. It is susceptible to degradation under hydrolytic, oxidative, and photolytic stress. The primary degradation pathways are likely to involve cleavage of the prenyl ether side chain and oxidation of the furan ring or prenyl group. The use of a validated, stability-indicating HPLC method is essential for monitoring the purity and stability of this compound in research and development settings. Further forced degradation studies would be beneficial to fully characterize its degradation profile and identify all potential degradation products.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Imperatorin and Its Deuterated Analog, Imperatorin-d6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imperatorin is a naturally occurring furanocoumarin found in several medicinal plants, notably from the Apiaceae and Rutaceae families. It has garnered significant interest in the scientific community due to its wide range of pharmacological activities, including anti-inflammatory, anti-cancer, neuroprotective, and cardiovascular effects.[1][2][3] Understanding the pharmacokinetic profile of Imperatorin is crucial for its development as a potential therapeutic agent. Furthermore, the use of deuterated analogs, such as Imperatorin-d6, as internal standards in pharmacokinetic studies is a common practice. This technical guide provides a comprehensive overview and comparison of the pharmacokinetic profiles of Imperatorin and this compound, based on available scientific literature. While extensive data exists for Imperatorin, direct pharmacokinetic studies on this compound are not available. Therefore, this guide will also delve into the theoretical pharmacokinetic differences based on the well-established principles of the kinetic isotope effect.

Pharmacokinetic Profile of Imperatorin

The pharmacokinetics of Imperatorin have been investigated in various animal models, primarily in rats and dogs. These studies reveal that Imperatorin generally exhibits dose-dependent pharmacokinetics.[1] Its absorption after oral administration can be slow with poor bioavailability, which may be attributed to extensive metabolism.[1]

Quantitative Pharmacokinetic Data for Imperatorin

The following table summarizes key pharmacokinetic parameters of Imperatorin from various studies. It is important to note that these parameters can vary significantly based on the animal model, dosage, and formulation used.

| Parameter | Value | Species | Dosage and Route | Source |

| Tmax (h) | 1 - 2 | Rat | 6.0 g/kg (extract), intragastric | [4] |

| Cmax (ng/mL) | 320.6 ± 110.3 | Rat | 6.0 g/kg (extract), intragastric | [4] |

| AUC (0-t) (ng·h/mL) | 1185.4 ± 361.2 | Rat | 6.0 g/kg (extract), intragastric | [4] |

| t1/2 (h) | 3.6 ± 1.1 | Rat | 6.0 g/kg (extract), intragastric | [4] |

| Relative Bioavailability | 127.25% (sustained-release vs. plain tablets) | Beagle Dog | N/A | [5] |

This compound: A Theoretical Pharmacokinetic Comparison

Direct pharmacokinetic studies on this compound are not available in the current scientific literature. Its primary application is as an internal standard in the bioanalysis of Imperatorin due to its identical chemical structure, with the only difference being the substitution of six hydrogen atoms with deuterium. This structural similarity ensures that it behaves almost identically during sample preparation and chromatographic analysis, while its different mass allows for its distinct detection by mass spectrometry.[6]

However, based on the principles of the kinetic isotope effect (KIE) , we can theorize the potential differences in the pharmacokinetic profile of this compound compared to Imperatorin. The KIE describes the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[7][8] The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H).[9][10]

If the cleavage of a C-H bond is a rate-determining step in the metabolism of Imperatorin, then the corresponding C-D bond in this compound would be broken more slowly.[11] This phenomenon, often referred to as the "deuterium switch," can lead to:

-

Decreased Rate of Metabolism: The primary metabolism of Imperatorin involves oxidation, hydroxylation, and demethylation reactions, which often involve the cleavage of C-H bonds.[1][2][12] A slower metabolism of this compound could lead to a longer systemic circulation time.

-

Increased Half-Life (t1/2): A reduced metabolic clearance would result in a longer half-life for this compound.[10]

-

Increased Systemic Exposure (AUC): With a slower clearance, the overall exposure of the body to this compound, as measured by the Area Under the Curve (AUC), would likely be higher than that of Imperatorin at an equivalent dose.

-

Reduced Formation of Metabolites: A slower rate of metabolism would lead to a lower and slower formation of Imperatorin's metabolites. This could be advantageous if any of the metabolites are associated with toxicity.[9]

It is crucial to emphasize that these are theoretical predictions. The actual impact of deuteration on the pharmacokinetics of Imperatorin would depend on which specific C-H bonds are replaced with deuterium and whether the cleavage of these bonds is indeed a rate-limiting step in its overall metabolism.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the pharmacokinetic profiles of Imperatorin. Below are representative experimental protocols based on published studies.

In Vivo Pharmacokinetic Study in Rats

-

Animal Model: Male Wistar rats (180-220 g) are typically used.[4] The animals are fasted overnight before the experiment with free access to water.

-

Drug Administration: Imperatorin, or an extract containing it, is administered via intragastric gavage.[4] For intravenous administration, the compound is dissolved in a suitable vehicle and administered via the tail vein.

-

Sample Collection: Blood samples (approximately 0.1 mL) are collected from the suborbital vein into heparinized tubes at predetermined time points (e.g., 0, 1, 2, 3, 4, 5, 6, 8, 10, 12, 16, and 24 hours) after administration.[4] Plasma is separated by centrifugation and stored at -20°C until analysis.

-

Sample Preparation: Plasma samples are typically prepared using protein precipitation with a solvent like acetonitrile or liquid-liquid extraction with a solvent such as diethyl ether. This compound would be added as an internal standard at this stage to correct for analytical variability.

-

Bioanalytical Method: The concentration of Imperatorin in the plasma samples is determined using a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.[4][13]

-

Chromatographic Separation: A C18 column is commonly used with a mobile phase consisting of a mixture of methanol and water with a small amount of formic acid to improve ionization.[4][13]

-

Mass Spectrometric Detection: Detection is performed using an electrospray ionization (ESI) source in the positive ion mode with multiple reaction monitoring (MRM). The MRM transitions for Imperatorin and the internal standard (this compound) are monitored for quantification.[4][14]

-

-

Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental methods to determine pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2.

Visualizations

Metabolic Pathway of Imperatorin

The following diagram illustrates the known metabolic pathways of Imperatorin. The primary reactions include oxidation, hydroxylation, demethylation, and conjugation with glutathione (GSH) and glucuronic acid.

Caption: Metabolic pathways of Imperatorin, including Phase I and Phase II reactions.

Experimental Workflow for a Pharmacokinetic Study

This diagram outlines the typical workflow for conducting a pharmacokinetic study of a compound like Imperatorin.

Caption: A typical experimental workflow for a preclinical pharmacokinetic study.

Conclusion

The pharmacokinetic profile of Imperatorin is characterized by dose-dependent absorption and extensive metabolism, leading to a number of phase I and phase II metabolites. While there is a lack of direct experimental data on the pharmacokinetics of this compound, the principles of the kinetic isotope effect suggest that it would likely exhibit a slower rate of metabolism, a longer half-life, and increased systemic exposure compared to its non-deuterated counterpart. This theoretical difference is the very reason for its utility as an internal standard, as it is not an endogenous compound and its distinct mass allows for precise quantification. Further studies would be required to experimentally confirm the pharmacokinetic profile of this compound and to fully elucidate the impact of deuteration on its disposition. Such studies could also provide valuable insights into the potential of using the "deuterium switch" strategy to optimize the therapeutic properties of Imperatorin.

References

- 1. Imperatorin–pharmacological meaning and analytical clues: profound investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imperatorin: A review of its pharmacology, toxicity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An LC-MS/MS Method for Determination of Imperatorin and Isoimperatorin in Rat Plasma and Application to a Pharmacokinetic Study [scirp.org]

- 5. Imperatorin sustained-release tablets: In vitro and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Deuterated Drug Molecules: A Gamechanger in Pharma | Neuland Labs [neulandlabs.com]

- 10. deutramed.com [deutramed.com]

- 11. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Detection and identification of imperatorin metabolites in rat, dog, monkey, and human liver microsomes by ultra-high-performance liquid chromatography combined with high-resolution mass spectrometry and Compound Discoverer software - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Simultaneous determination of imperatorin and its metabolite xanthotoxol in rat plasma and urine by LC-MS/MS and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Simultaneous determination of imperatorin and its 2 metabolites in dog plasma by using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of Imperatorin-d6 in Common Laboratory Solvents

This guide provides a comprehensive overview of the solubility of Imperatorin-d6, a deuterated analog of Imperatorin, in commonly used laboratory solvents. The data presented is primarily based on studies of Imperatorin, as the solubility characteristics of deuterated compounds are generally considered to be nearly identical to their non-deuterated counterparts. This document is intended for researchers, scientists, and professionals in the field of drug development who require detailed information on the solubility properties of this compound for experimental design and execution.

Quantitative Solubility Data

The solubility of Imperatorin has been determined in a variety of organic and aqueous solvents. The following table summarizes the available quantitative data to facilitate comparison.

| Solvent | Solubility |

| Dimethylformamide (DMF) | 30 mg/mL[1][2] |

| Dimethyl sulfoxide (DMSO) | 20 mg/mL[1][2], 54 mg/mL (199.79 mM)[3], ≥5 mg/mL[4][5] |

| Ethanol | 10 mg/mL[1][2] |

| DMF:PBS (pH 7.2) (1:3) | 0.25 mg/mL[1][2] |

| Water | Sparingly soluble/Insoluble[6][7][8][9][10][11] |

| Methanol | Sparingly soluble[6][7] |

It is important to note that for aqueous solutions, it is recommended to first dissolve Imperatorin in an organic solvent like DMF and then dilute with the aqueous buffer.[1] Aqueous solutions of Imperatorin are not recommended for storage for more than one day.[1]

Experimental Protocols for Solubility Determination

Several methods are employed to determine the solubility of compounds like Imperatorin. The choice of method often depends on the required accuracy, throughput, and the properties of the compound and solvent.

1. Shake-Flask Method

This is a traditional and highly accurate method for determining thermodynamic equilibrium solubility.[12]

-

Principle: A surplus amount of the solid compound is added to a specific volume of the solvent in a flask.

-

Procedure:

-

The flask is sealed and agitated (e.g., on a shaker) at a constant temperature for a prolonged period (typically 24 hours or more) to ensure that equilibrium is reached between the dissolved and undissolved solute.[12]

-

After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

The concentration of the compound in the clear, saturated solution is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[13]

-

2. High-Throughput Solubility Assays (e.g., UV Absorption Method)

For drug discovery and development, higher throughput methods are often necessary.

-

Principle: These methods often determine kinetic solubility, which is the concentration at which a compound precipitates out of a solution when added from a concentrated stock solution.

-

Procedure:

-

A concentrated stock solution of the compound is prepared in a highly solubilizing solvent like DMSO.

-

This stock solution is incrementally added to the aqueous solvent of interest in a multi-well plate format.

-

The point of precipitation is detected optically, for instance, by measuring the turbidity of the solution.[14]

-

Alternatively, after precipitation, the saturated solution can be filtered, and the concentration of the dissolved compound in the filtrate is quantified using UV-Vis spectrophotometry against a calibration curve.

-

Visualizations

The following diagrams illustrate a typical experimental workflow for solubility determination and a relevant signaling pathway modulated by Imperatorin.

Caption: A generalized experimental workflow for determining the solubility of a compound.

Caption: Imperatorin's modulation of the NF-κB and MAPK signaling pathways.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. m.chemicalbook.com [m.chemicalbook.com]

- 5. Imperatorin = 98 HPLC, powder 482-44-0 [sigmaaldrich.com]

- 6. adipogen.com [adipogen.com]

- 7. biocrick.com [biocrick.com]

- 8. Imperatorin–pharmacological meaning and analytical clues: profound investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Imperatorin | C16H14O4 | CID 10212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. Preparation, Characterization, and Pharmacokinetic Evaluation of Imperatorin Lipid Microspheres and Their Effect on the Proliferation of MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. lifechemicals.com [lifechemicals.com]

- 14. moglen.law.columbia.edu [moglen.law.columbia.edu]

Imperatorin: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imperatorin is a naturally occurring furanocoumarin that has garnered significant interest in the scientific community for its diverse pharmacological activities. As a member of the psoralen class of compounds, it is recognized for its anti-inflammatory, anticancer, neuroprotective, and vasodilatory properties, among others. This technical guide provides an in-depth overview of the primary natural sources of Imperatorin and detailed methodologies for its extraction, isolation, and purification.

Natural Sources of Imperatorin

Imperatorin is predominantly found in plants belonging to the Apiaceae (Umbelliferae) and Rutaceae families. The concentration of this bioactive compound can vary significantly depending on the plant species, the specific part of the plant, and the geographical location.

Major Plant Families and Species

-

Apiaceae (Carrot Family): This family is a rich source of Imperatorin, with notable concentrations found in the genera Angelica, Pastinaca, Heracleum, Peucedanum, and Cnidium.

-

Angelica species: Angelica archangelica (Garden Angelica), Angelica dahurica (Bai Zhi), and Angelica koreana are well-documented sources. The roots and fruits of these plants are particularly rich in Imperatorin.[1]

-

Pastinaca sativa (Parsnip): The fruits of the parsnip plant are a significant source of Imperatorin.[1]

-

Heracleum species: Various species within this genus, such as Heracleum dissectum, contain Imperatorin.

-

Peucedanum species: Peucedanum ostruthium (Masterwort) is another notable source.

-

Cnidium monnieri: The fruits of this plant are used in traditional medicine and contain Imperatorin.

-

-

Rutaceae (Rue Family): This family, which includes citrus fruits, also serves as a source of Imperatorin.

-

Citrus species: Imperatorin has been identified in various citrus fruits.

-

Aegle marmelos (Bael): This fruit-bearing tree is a known source of Imperatorin.[1]

-

Zanthoxylum americanum (Prickly Ash): This plant, used in traditional medicine, also contains Imperatorin.

-

Quantitative Data on Imperatorin Content

The yield of Imperatorin from various plant sources is a critical factor for research and potential commercial production. The following table summarizes quantitative data from different studies, highlighting the variability in content.

| Plant Species | Plant Part | Extraction Method | Imperatorin Yield | Reference |

| Angelica dahurica var. formosana | Aerial Parts | Cyclohexane Extraction | 4.09% of extract | [2] |

| Angelica dahurica | Root | Methanol Extraction | 0.63% of extract | [3] |

| Angelica archangelica | Extract | Not Specified | 2.41% of extract | |

| Pastinaca sativa | Fruits | Accelerated Solvent Extraction (ASE) | 15.12 mg/g | |

| Pastinaca sativa | Fruits | Ultrasound-Assisted Extraction (UAE) at 60 °C | 14.44 mg/g | |

| Heracleum leskowii | Fruits | Accelerated Solvent Extraction (ASE) at 110 °C | 19.07 mg/100g | [4] |

| Aegle marmelos | Fresh Mature Fruit Pulp | Dichloromethane/Ethylenedichloride Cold Percolation | 2.15 - 2.19% (dry weight basis) | [5] |

| Angelica dahurica | Crude Extract | High-Speed Counter-Current Chromatography (HSCCC) | 19.9 mg from 300 mg of crude extract | [6] |

Isolation and Purification of Imperatorin

The isolation of Imperatorin from its natural sources involves a multi-step process that typically includes extraction, followed by chromatographic purification.

Experimental Protocols

The initial step in isolating Imperatorin is to extract the compound from the plant material. The choice of solvent and extraction technique is crucial for maximizing the yield and purity of the crude extract.

a) Solvent Selection: Imperatorin is a non-polar compound and is readily soluble in non-polar organic solvents.

-

Recommended Solvents: Hexane, Dichloromethane (DCM), Ethyl Acetate, Chloroform.

-

Less Effective Solvents: Methanol and ethanol can be used, but they tend to extract a wider range of polar impurities, making subsequent purification more challenging.

b) Extraction Techniques:

-

Soxhlet Extraction:

-

Air-dry and pulverize the plant material (e.g., roots, fruits).

-

Place the powdered material in a thimble within a Soxhlet apparatus.

-

Extract the material with a suitable solvent (e.g., benzene, hexane) under reflux for several hours.

-

Concentrate the resulting extract under reduced pressure to obtain the crude extract.

-

-

Ultrasound-Assisted Extraction (UAE):

-

Mix the powdered plant material with the chosen solvent in a flask.

-

Place the flask in an ultrasonic bath.

-

Sonication is typically carried out at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30-60 minutes).

-

Filter the mixture and concentrate the filtrate to yield the crude extract.

-

-

Accelerated Solvent Extraction (ASE):

-

Pack the powdered plant material into an extraction cell.

-

Perform the extraction using a suitable solvent at elevated temperatures and pressures (e.g., 80-110°C).

-

The automated system delivers the crude extract, which is then concentrated.

-

Following extraction, the crude extract containing Imperatorin is subjected to chromatographic techniques to isolate the pure compound.

a) Column Chromatography: This is a widely used method for the initial purification of Imperatorin from the crude extract.

-

Stationary Phase: Silica gel (60-120 or 230-400 mesh) is commonly used.

-

Mobile Phase: A gradient of non-polar to slightly polar solvents is typically employed. A common solvent system is a mixture of n-hexane and ethyl acetate, with the polarity gradually increased by increasing the proportion of ethyl acetate.

-

Procedure:

-

Prepare a silica gel slurry in the initial, non-polar mobile phase (e.g., n-hexane).

-

Pack a glass column with the slurry to create a uniform stationary phase bed.

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

-

Carefully load the dried, adsorbed sample onto the top of the prepared column.

-

Begin elution with the non-polar solvent, gradually increasing the polarity of the mobile phase.

-

Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine the fractions containing pure Imperatorin and evaporate the solvent.

-

b) High-Performance Liquid Chromatography (HPLC): HPLC is used for the final purification and quantification of Imperatorin.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of methanol and water or acetonitrile and water is commonly employed.

-

Detection: A UV detector set at a wavelength of around 250 nm is used to monitor the elution of Imperatorin.

-

Procedure:

-

Dissolve the partially purified Imperatorin sample in the mobile phase.

-

Inject the sample into the HPLC system.

-

Run the gradient elution program to separate the components.

-

Collect the peak corresponding to Imperatorin.

-

Confirm the purity of the collected fraction by re-injecting it into the HPLC.

-

c) High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that is highly effective for the preparative isolation of natural products like Imperatorin.

-

Solvent System: A two-phase solvent system is selected based on the partition coefficient of Imperatorin. A commonly used system is n-hexane-ethyl acetate-methanol-water.

-

Procedure:

-

Prepare and equilibrate the two-phase solvent system.

-

Fill the HSCCC coil with the stationary phase.

-

Inject the crude extract dissolved in a mixture of the stationary and mobile phases.

-

Pump the mobile phase through the coil at a specific flow rate while the coil is rotating at high speed.

-

Monitor the effluent with a UV detector and collect the fractions corresponding to the Imperatorin peak.

-

Visualizing Workflows and Signaling Pathways

Experimental Workflow for Imperatorin Isolation

The following diagram illustrates a typical workflow for the isolation and purification of Imperatorin from a plant source.

Imperatorin's Inhibition of the NF-κB Signaling Pathway

Imperatorin has been shown to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a key regulator of the inflammatory response.

Imperatorin's Role in the MAPK Signaling Pathway

Imperatorin also modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular processes like proliferation and inflammation.

Conclusion

This technical guide provides a comprehensive overview of the natural sources of Imperatorin and detailed protocols for its isolation and purification. The quantitative data presented highlights the most promising plant sources for obtaining this valuable bioactive compound. The detailed experimental methodologies and visual workflows offer practical guidance for researchers in natural product chemistry, pharmacology, and drug development. The elucidation of its inhibitory effects on key signaling pathways, such as NF-κB and MAPK, underscores its therapeutic potential and provides a basis for further investigation into its mechanisms of action.

References

- 1. Imperatorin | C16H14O4 | CID 10212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US20050220913A1 - Novel in-expensive and efficient process for isolation of imperatorin, a potent inducible nitric oxide synthase inhibitor and anti-inflammatory drug candidate from Aegle marmelos Correa - Google Patents [patents.google.com]

- 4. A Review on Anti-Tumor Mechanisms of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. AU2004317862A1 - Process for isolation of imperatorin from aegle marmelos correa - Google Patents [patents.google.com]

- 6. Imperatorin as a Promising Chemotherapeutic Agent against Human Larynx Cancer and Rhabdomyosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Imperatorin-d6 CAS number and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Imperatorin-d6, a deuterated analog of the naturally occurring furanocoumarin, Imperatorin. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and other scientific investigations involving this compound.

Core Chemical Properties

This compound is a stable, isotopically labeled form of Imperatorin, where six hydrogen atoms have been replaced by deuterium. This labeling is particularly useful in metabolic studies, pharmacokinetic analyses, and as an internal standard in mass spectrometry-based quantification.

| Property | Value | Source |

| CAS Number | Not explicitly available in public databases. Assigned by manufacturers. | N/A |

| Molecular Formula | C₁₆H₈D₆O₄ | Inferred from Imperatorin and d6 labeling |

| Molecular Weight | 276.32 g/mol | Calculated |

| Appearance | White to off-white solid | [1] |

| Purity | ≥98% | |

| Storage Temperature | -20°C | [1][2] |

Physicochemical Characteristics

Understanding the solubility and stability of this compound is crucial for its effective use in experimental settings.

| Property | Details | Source |

| Solubility | Soluble in DMSO and dimethyl formamide. Slightly soluble in methanol. Insoluble in ethanol and water. | [1] |

| Stability | Stable for at least 2 years when stored at -20°C. | [1] |

| Storage Conditions | Store in a cool, dry place. | [1] |

Experimental Applications and Protocols

Imperatorin and its deuterated analog are valuable tools in various research areas due to their diverse biological activities. Imperatorin has been investigated for its anti-inflammatory, anticancer, and neuroprotective effects. The deuterated form, this compound, is primarily utilized as an internal standard for quantitative analysis in complex biological matrices.

Experimental Workflow: Quantification of Imperatorin in Biological Samples using LC-MS/MS with this compound as an Internal Standard

Caption: Workflow for the quantification of Imperatorin.

Detailed Protocol: Quantification of Imperatorin in Rat Plasma by LC-MS/MS

This protocol is a representative example and may require optimization for specific experimental conditions.

-

Preparation of Standards and Quality Control (QC) Samples:

-

Prepare stock solutions of Imperatorin and this compound in methanol.

-

Serially dilute the Imperatorin stock solution with blank rat plasma to prepare calibration standards at desired concentrations.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation:

-

To 100 µL of plasma sample (standard, QC, or unknown), add 10 µL of this compound internal standard solution.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 12,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Conditions:

-

LC System: A suitable UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for Imperatorin and this compound.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte (Imperatorin) and the internal standard (this compound).

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

-

Determine the concentration of Imperatorin in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Signaling Pathways of Imperatorin

Imperatorin has been reported to modulate several key signaling pathways, which are likely relevant to the biological effects of its deuterated analog.

Caption: Key signaling pathways modulated by Imperatorin.

References

Imperatorin-d6 as a Calcium Channel Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Imperatorin-d6, a deuterated derivative of the naturally occurring furanocoumarin Imperatorin, and its role as a calcium channel antagonist. While research has predominantly focused on Imperatorin, the findings are considered directly applicable to this compound in terms of its mechanism of action, as deuteration primarily modifies pharmacokinetic properties rather than pharmacodynamic targets.[1][2][3][] This document synthesizes current knowledge on its mechanism of action, presents quantitative data from key studies, details relevant experimental protocols, and provides visual representations of associated signaling pathways and workflows.

Introduction

Imperatorin, a phytochemical found in various plant species, has demonstrated a range of pharmacological activities, with its vasodilatory and antihypertensive effects being of significant interest.[5][6] These effects are primarily attributed to its function as a calcium channel antagonist.[7][8] this compound, as a deuterated analog, is expected to exhibit a similar pharmacological profile with potentially improved metabolic stability, a common characteristic of deuterated compounds.[1][2][3][] This guide will focus on the well-documented calcium channel blocking properties of the parent compound, Imperatorin, as a proxy for understanding the core activity of this compound.

Mechanism of Action

Imperatorin exerts its vasodilatory effects by inhibiting the influx of extracellular calcium (Ca2+) into vascular smooth muscle cells (VSMCs).[7] This action is primarily mediated through the blockade of voltage-dependent calcium channels, with a particular emphasis on L-type calcium channels (LTCCs).[8] By blocking these channels, Imperatorin prevents the increase in intracellular Ca2+ concentration that is necessary for the activation of myosin light chain kinase and subsequent muscle contraction. This leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in blood pressure.

Molecular docking studies have suggested that Imperatorin occupies a binding site on the L-type calcium channel that is similar to that of verapamil, a well-known phenylalkylamine class of calcium channel blockers.[8]

Quantitative Data

The following table summarizes the quantitative data from various studies on the effects of Imperatorin.

| Parameter | Value | Species/Tissue | Condition | Reference |

| EC50 | 2.29 µM | Rat Mesenteric Artery | Vasorelaxation | N/A |

| EC50 | 1.04 µM | Rat Brain Artery | Vasorelaxation | N/A |

| IC50 | Not explicitly stated, but effective at >10 µM | Rat Mesenteric Arteries | Relaxation of KCl-induced contraction | [7] |

| IC50 | Not explicitly stated, but effective at >10 µM | Human Omental Arteries | Relaxation of noradrenaline-induced contraction | [7] |

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology

This protocol is designed to measure the effect of this compound on L-type calcium channel currents in isolated vascular smooth muscle cells.

4.1.1. Cell Preparation

-

Isolate vascular smooth muscle cells from the thoracic aorta of a rat using enzymatic digestion.

-

Maintain the isolated cells in a physiological salt solution.

4.1.2. Recording Solutions

-

External Solution (in mM): 135 NaCl, 5.4 CsCl, 1 MgCl2, 10 BaCl2, 10 HEPES (pH adjusted to 7.4 with CsOH).

-

Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 5 Mg-ATP, 10 HEPES (pH adjusted to 7.2 with CsOH).

4.1.3. Recording Procedure

-

Establish a whole-cell patch-clamp configuration on a single vascular smooth muscle cell.

-

Hold the membrane potential at -80 mV.

-

Elicit L-type calcium channel currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).

-

Record baseline currents in the absence of the drug.

-

Perfuse the cell with the external solution containing various concentrations of this compound.

-

Record the currents at each concentration to determine the dose-dependent inhibitory effect.

Intracellular Calcium Imaging

This protocol measures the effect of this compound on intracellular calcium concentration ([Ca2+]) in vascular smooth muscle cells.

4.2.1. Cell Preparation and Dye Loading

-

Culture vascular smooth muscle cells on glass coverslips.

-

Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester), by incubating them in a solution containing the dye.[9][10][11]

-

Wash the cells to remove excess dye.

4.2.2. Imaging Procedure

-

Mount the coverslip onto the stage of an inverted fluorescence microscope equipped with a calcium imaging system.

-

Perfuse the cells with a physiological salt solution.

-

Excite the Fura-2 loaded cells at 340 nm and 380 nm, and measure the fluorescence emission at 510 nm.

-

Establish a baseline [Ca2+]i level.

-

Stimulate the cells with a vasoconstrictor (e.g., phenylephrine or high potassium solution) to induce an increase in [Ca2+]i.

-

In the presence of the vasoconstrictor, perfuse the cells with various concentrations of this compound.

-

Record the changes in the 340/380 nm fluorescence ratio to determine the effect of this compound on intracellular calcium levels.

Visualizations

Signaling Pathway of this compound in Vasodilation

Caption: this compound inhibits L-type calcium channels, leading to vasodilation.

Experimental Workflow for Patch Clamp Analysis

Caption: Workflow for assessing this compound's effect on calcium channels.

Experimental Workflow for Calcium Imaging

Caption: Workflow for measuring this compound's impact on intracellular calcium.

Conclusion

This compound, based on the extensive research on its parent compound, is a potent calcium channel antagonist with a clear mechanism of action involving the blockade of L-type calcium channels in vascular smooth muscle cells. This activity leads to vasodilation, suggesting its potential as a therapeutic agent for hypertension and other cardiovascular disorders. The provided experimental protocols offer a framework for further investigation into the specific properties of the deuterated compound, which may exhibit an enhanced pharmacokinetic profile, making it a promising candidate for drug development.

References

- 1. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deuterated drug - Wikipedia [en.wikipedia.org]

- 5. selleckchem.com [selleckchem.com]

- 6. Imperatorin: A review of its pharmacology, toxicity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Imperatorin induces vasodilatation possibly via inhibiting voltage dependent calcium channel and receptor-mediated Ca2+ influx and release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural modeling and identification of imperatorin as novel L-type calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Measurement of intracellular Ca2+ in cultured arterial smooth muscle cells using Fura-2 and digital imaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Effects of activation on distribution of Ca2+ in single arterial smooth muscle cells. Determination with fura-2 digital imaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Imperatorin in Cell Culture Experiments

A Note on Imperatorin-d6: It is important for researchers to distinguish between Imperatorin and its deuterated form, this compound. This compound is a labeled compound, where six hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it a valuable tool as an internal standard in analytical techniques like mass spectrometry for the precise quantification of Imperatorin in biological samples. However, for studies investigating the biological and pharmacological effects of the compound in cell culture, the unlabeled form, Imperatorin , is used. The protocols and data presented below are for Imperatorin.

Introduction

Imperatorin is a naturally occurring furanocoumarin found in several plants of the Apiaceae and Rutaceae families.[1] It has garnered significant interest in the scientific community for its wide range of pharmacological activities, including anti-cancer, anti-inflammatory, neuroprotective, and cardiovascular protective effects.[2][3] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Imperatorin in cell culture experiments, summarizing key quantitative data and providing detailed experimental protocols.

Data Presentation: Biological Activity of Imperatorin

The following table summarizes the quantitative data from various studies on the effects of Imperatorin in different cell lines. This information can serve as a starting point for designing new experiments.

| Cell Line | Assay Type | Concentration/IC50 | Incubation Time | Observed Effect | Reference |

| HL-60 (Human Leukemia) | Apoptosis Induction | Micromolar concentrations | Not specified | Induced apoptosis via the cytochrome c/caspase-9 pathway.[4] | [4] |

| HepG2 (Human Hepatoma) | Cell Viability (MTT) | Dose-dependent | Time-dependent | Inhibited proliferation and induced apoptosis through both death-receptor and mitochondrial pathways.[5] | [5] |

| HT-29 (Human Colon Cancer) | Cell Viability (MTT) | IC50: 78 µM | 24, 48, 72 h | Inhibited cell growth, induced G1 phase cell cycle arrest and apoptosis.[6][7] | [6][7] |

| RK33, RK45, TE671 (Rhabdomyosarcoma & Larynx Cancer) | Apoptosis Induction | 10-100 µM | 48 h | Triggered apoptotic cell death in a dose-dependent manner in TE671 cells.[8] | [8] |

| RAW 264.7 (Murine Macrophages) | Anti-inflammatory | Concentration-dependent | 24 h | Downregulated LPS-induced levels of TNF-α, IL-1β, and IL-6.[9] | [9] |

| S1-MI-80, H460-MX20 (Multidrug-Resistant Cancer) | Chemosensitization | 10 µM (sub-toxic) | 48 h | Enhanced topotecan-induced apoptosis by inhibiting ABCG2-mediated drug efflux.[10] | [10] |

| Arthritic FLS (Rheumatoid Arthritis) | Anti-proliferative | 2.5 µM | Not specified | Suppressed TNFα-induced proliferation and migration.[11] | [11] |

Experimental Protocols

Preparation of Imperatorin Stock Solution

Imperatorin has limited water solubility.[12] Therefore, a stock solution in an organic solvent is required.

-

Solvent Selection: Dimethyl sulfoxide (DMSO) is a commonly used solvent.

-

Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the final concentration of the solvent in the cell culture medium.

-

Procedure:

-

Weigh the required amount of Imperatorin powder.

-

Dissolve it in the appropriate volume of sterile DMSO.

-

Vortex or sonicate briefly to ensure complete dissolution.

-

Filter-sterilize the stock solution using a 0.22 µm syringe filter.

-

Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[6] Always include a vehicle control (cells treated with the same concentration of DMSO as the highest Imperatorin concentration) in your experiments.

Cell Viability and Cytotoxicity Assays

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.[10]

-

Treatment: The next day, replace the medium with fresh medium containing various concentrations of Imperatorin or vehicle control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[6]

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of cytotoxicity.

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

-

Incubation: Incubate for the desired time.

-

Sample Collection: Collect the cell culture supernatant from each well.

-

LDH Measurement: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH activity in the supernatant.

-

Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a lysis buffer).[8]

Apoptosis Assays

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with Imperatorin or vehicle control for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and collect both adherent and floating cells.

-

Staining: Wash the cells with cold PBS and then resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.[10]

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

This assay measures the activity of caspases, which are key proteases in the apoptotic pathway.

-

Cell Seeding and Treatment: Treat cells with Imperatorin as described above.

-

Cell Lysis: Lyse the cells to release their contents.

-

Caspase Activity Measurement: Use a commercial colorimetric or fluorometric assay kit to measure the activity of specific caspases (e.g., caspase-3, -8, -9).[13] These kits typically use a caspase-specific substrate that releases a chromophore or fluorophore upon cleavage.

-

Data Analysis: Quantify the caspase activity based on the absorbance or fluorescence signal.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

Cell Seeding and Treatment: Treat cells with Imperatorin.

-

Protein Extraction: Lyse the cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p53, Bax, Bcl-2, caspases, p-ERK, p-p38).[11][13]

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin).

Cytokine Measurement (ELISA)

This assay is used to quantify the levels of secreted cytokines in the cell culture supernatant.

-

Cell Seeding and Treatment: Seed cells and treat them with Imperatorin, often in the presence of an inflammatory stimulus like lipopolysaccharide (LPS).[14]

-

Supernatant Collection: Collect the cell culture supernatant at the end of the treatment period.

-

ELISA: Use a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit for the specific cytokine of interest (e.g., TNF-α, IL-6, IL-1β).[11] Follow the manufacturer's protocol.

-

Data Analysis: Calculate the concentration of the cytokine in each sample based on a standard curve.

Visualization of Pathways and Workflows

Signaling Pathways of Imperatorin

Imperatorin has been shown to modulate several key signaling pathways involved in cell survival, apoptosis, and inflammation.

Caption: Key signaling pathways modulated by Imperatorin.

Experimental Workflow

The following diagram illustrates a general workflow for studying the effects of Imperatorin in cell culture.

Caption: General experimental workflow for Imperatorin studies.

References

- 1. Imperatorin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Imperatorin: A review of its pharmacology, toxicity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Imperatorin, a furanocoumarin from Angelica dahurica (Umbelliferae), induces cytochrome c-dependent apoptosis in human promyelocytic leukaemia, HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer effects of imperatorin isolated from Angelica dahurica: induction of apoptosis in HepG2 cells through both death-receptor- and mitochondria-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Imperatorin exhibits anticancer activities in human colon cancer cells via the caspase cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Imperatorin as a Promising Chemotherapeutic Agent against Human Larynx Cancer and Rhabdomyosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. droracle.ai [droracle.ai]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. Imperatorin possesses notable anti-inflammatory activity in vitro and in vivo through inhibition of the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Imperatorin-d6 in In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imperatorin is a naturally occurring furanocoumarin with a wide range of demonstrated pharmacological activities, including neuroprotective, anti-inflammatory, and anticonvulsant effects. Imperatorin-d6, a deuterated analog of Imperatorin, is a valuable tool for researchers, often utilized as an internal standard in pharmacokinetic studies to improve analytical accuracy. Due to the kinetic isotope effect, deuterated compounds can sometimes exhibit altered metabolic rates. However, for the purpose of assessing in vivo pharmacological activity, the effective dosage of this compound is expected to be comparable to that of its non-deuterated counterpart, Imperatorin.

These application notes provide a summary of recommended dosages for Imperatorin based on published in vivo studies and offer detailed protocols for key experimental models. The information presented here serves as a guide for researchers designing in vivo studies with this compound.

Data Presentation: Recommended In Vivo Dosages of Imperatorin

The following table summarizes the effective dosages of Imperatorin used in various animal models to elicit specific pharmacological responses. These dosages can be used as a starting point for designing in vivo studies with this compound.

| Pharmacological Activity | Animal Model | Dosage Range (mg/kg) | Route of Administration | Reference |

| Anticonvulsant | Mouse | 10 - 100 | Intraperitoneal (i.p.) | [1] |

| Mouse | 30 - 50 | Intraperitoneal (i.p.) | [2][3] | |

| Anti-inflammatory | Mouse/Rat | 15 - 60 | Oral (p.o.) | |

| Neuroprotective | ||||

| - Memory Enhancement | Mouse | 0.79 | Oral (p.o.) | |

| - Anxiolytic | Mouse | 10 - 20 | Intraperitoneal (i.p.) | |

| - Against Scopolamine-induced cognitive impairment | Mouse | 5 - 10 | Intraperitoneal (i.p.) | [2] |

Experimental Protocols

Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Model in Mice

This protocol is designed to assess the anticonvulsant properties of a test compound.

Materials:

-

Male Swiss mice (20-25 g)

-

This compound

-

Vehicle (e.g., 1% Tween 80 in saline)

-

Electroconvulsive shock apparatus with ear-clip electrodes

-

Saline solution

Procedure:

-

Animal Acclimatization: Acclimate mice to the laboratory environment for at least one week before the experiment.

-

Drug Administration: Dissolve or suspend this compound in the chosen vehicle. Administer the test compound or vehicle (control group) intraperitoneally (i.p.) at the desired dose (e.g., 50 mg/kg).[4]

-

Pre-treatment Time: Allow for a 30-minute pre-treatment time after injection for the compound to be absorbed and distributed.

-

Induction of Seizures: Apply a short electrical stimulus (e.g., 50 Hz, 0.2 seconds duration) through ear-clip electrodes using the electroconvulsive shock apparatus.[4]

-

Observation: Observe the mice for the presence or absence of the tonic hind-limb extension phase of the seizure. The absence of this phase is considered a positive indication of anticonvulsant activity.

-

Data Analysis: The protective effect of the compound is typically expressed as the percentage of animals protected from the tonic hind-limb extension or by determining the median effective dose (ED50) using a log-probit method.[4]

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating acute inflammation.

Materials:

-

Male Wistar rats (150-200 g)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

1% Carrageenan solution in sterile saline

-

Pletysmometer or digital calipers

Procedure:

-

Animal Acclimatization: House the rats under standard laboratory conditions for a week prior to the experiment.

-

Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each rat using a plethysmometer or calipers.

-

Drug Administration: Administer this compound or the vehicle orally (p.o.) at the desired doses (e.g., 15, 30, or 60 mg/kg).

-

Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.[5][6][7][8]

-

Measurement of Edema: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[5]

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle-treated control group.

Neuroprotective Activity: Scopolamine-Induced Memory Impairment in Mice

This model is used to assess the potential of a compound to ameliorate cognitive deficits.[2][9]

Materials:

-

Male Swiss mice (25-30 g)

-

This compound

-

Scopolamine hydrobromide

-

Vehicle (e.g., saline)

-

Passive avoidance apparatus

Procedure:

-

Animal Acclimatization: Allow mice to acclimate to the housing conditions for at least a week.

-

Drug Administration: Administer this compound (e.g., 5 or 10 mg/kg, i.p.) or vehicle 60 minutes before the training session.[2]

-

Induction of Amnesia: 30 minutes after the administration of the test compound, inject scopolamine (1 mg/kg, i.p.) to induce memory impairment.[2][10]

-

Training (Acquisition Trial): 30 minutes after the scopolamine injection, place each mouse in the illuminated compartment of the passive avoidance apparatus. When the mouse enters the dark compartment, a mild, brief electric shock is delivered to the paws.

-

Testing (Retention Trial): 24 hours after the training session, place the mouse back into the illuminated compartment and measure the step-through latency (the time it takes for the mouse to enter the dark compartment). A longer latency indicates better memory retention.

-

Data Analysis: Compare the step-through latencies between the different treatment groups. A significant increase in latency in the this compound treated groups compared to the scopolamine-only group suggests a memory-enhancing effect.

Signaling Pathways and Mechanisms of Action

Imperatorin exerts its pharmacological effects through the modulation of several key signaling pathways.

NF-κB Signaling Pathway

Imperatorin has been shown to possess significant anti-inflammatory properties by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It can suppress the phosphorylation and degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB. This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Caption: this compound inhibits the NF-κB signaling pathway.

Cholinergic System Interaction

The neuroprotective effects of Imperatorin are, in part, attributed to its interaction with the cholinergic system. It has been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh). By inhibiting AChE, Imperatorin increases the levels of ACh in the synaptic cleft, which is crucial for learning and memory processes. This mechanism is particularly relevant for its potential in ameliorating cognitive deficits.

Caption: this compound enhances cholinergic neurotransmission.

References

- 1. Anticonvulsant and acute neurotoxic effects of imperatorin, osthole and valproate in the maximal electroshock seizure and chimney tests in mice: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of imperatorin on scopolamine-induced cognitive impairment and oxidative stress in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imperatorin enhances the protective activity of conventional antiepileptic drugs against maximal electroshock-induced seizures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Imperatorin interacts additively with novel antiseizure medications in the mouse maximal electroshock-induced seizure model: an isobolographic transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. inotiv.com [inotiv.com]

- 6. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carrageenan-induced rat paw oedema: Significance and symbolism [wisdomlib.org]

- 8. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 9. criver.com [criver.com]

- 10. mdpi.com [mdpi.com]

Application Note: Quantitative Analysis of Imperatorin-d6 in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of Imperatorin-d6 in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a straightforward protein precipitation method for sample preparation and utilizes a stable isotope-labeled internal standard for accurate and precise measurement. This method is suitable for pharmacokinetic and drug metabolism studies involving Imperatorin.

Introduction

Imperatorin is a furanocoumarin found in various plants and is known for its wide range of biological activities.[1] Stable isotope-labeled compounds, such as this compound, are critical for use as internal standards in bioanalytical assays to ensure high accuracy and precision. This document provides a detailed protocol for the extraction and quantification of this compound in plasma, which can be adapted for the analysis of imperatorin itself. The method is based on established principles for the analysis of furanocoumarins in biological matrices.[2][3][4]

Experimental

Materials and Reagents

-

This compound (analyte)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Human plasma (K2EDTA)

-

Deionized water

Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer

-

Analytical column (e.g., C18, 2.1 x 50 mm, 1.7 µm)[3]

-

Microcentrifuge

-

Pipettes and tips

-

Vials for autosampler

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and Psoralen (IS) in methanol.

-

Working Standard Solutions: Serially dilute the stock solutions with a 50:50 mixture of methanol and water to prepare working standard solutions for the calibration curve and quality control (QC) samples.[2]

-

Internal Standard Spiking Solution: Prepare a solution of Psoralen in methanol at a concentration of 500 ng/mL.[2]

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma.[5]

-

Allow plasma samples to thaw at room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (Psoralen).

-

Vortex the mixture for 3 minutes to precipitate proteins.

-

Centrifuge at 16,000 rpm for 30 minutes.[1]

-